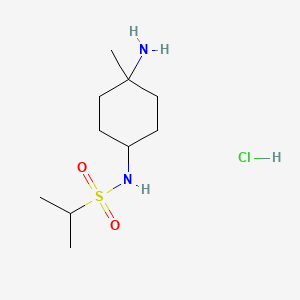

N-(4-amino-4-methylcyclohexyl)propane-2-sulfonamide hydrochloride

Description

N-(4-amino-4-methylcyclohexyl)propane-2-sulfonamide hydrochloride is a sulfonamide derivative characterized by a cyclohexylamine core substituted with a methyl group at the 4-position and a propane-2-sulfonamide moiety. The hydrochloride salt enhances its aqueous solubility, a common strategy to improve bioavailability in pharmaceutical compounds . For example, sulfonamide derivatives are frequently explored for antitumor, antimicrobial, or anti-inflammatory activities due to their ability to interact with biological targets through hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name |

N-(4-amino-4-methylcyclohexyl)propane-2-sulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2S.ClH/c1-8(2)15(13,14)12-9-4-6-10(3,11)7-5-9;/h8-9,12H,4-7,11H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYTBLZSKUPPWQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NC1CCC(CC1)(C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23ClN2O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.82 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-amino-4-methylcyclohexyl)propane-2-sulfonamide hydrochloride, commonly referred to as a sulfonamide derivative, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Overview of Sulfonamides

Sulfonamides are a class of compounds characterized by the presence of a sulfonamide group (-SO2NH2). They have been widely used in medicine due to their antibacterial properties, particularly in the treatment of bacterial infections. The mechanism of action typically involves the inhibition of bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), which is essential for the production of folate in bacteria .

Antibacterial Properties

This compound demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it can effectively inhibit the growth of common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values and zones of inhibition for various bacterial strains have been documented in several studies:

| Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|

| E. coli | 30 ± 0.12 | 7.81 |

| S. aureus | 28 ± 0.10 | 15.62 |

| K. pneumoniae | 25 ± 0.15 | 31.25 |

| B. subtilis | No activity | - |

These results indicate that this compound exhibits comparable efficacy to established antibiotics like ciprofloxacin .

The primary mechanism through which sulfonamides exert their antibacterial effects is through competitive inhibition of dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria. By mimicking PABA, this compound disrupts the synthesis pathway, leading to impaired DNA replication and ultimately bacterial cell death .

Other Biological Activities

Beyond its antibacterial properties, this compound has shown potential in other areas:

- Antimalarial Activity : Some studies suggest that sulfonamide derivatives can inhibit Plasmodium species, the causative agents of malaria .

- Anti-inflammatory Effects : Sulfonamides may also exhibit anti-inflammatory properties, making them candidates for treating conditions like rheumatoid arthritis and inflammatory bowel diseases .

- Antiviral Activity : Research indicates that certain sulfonamide compounds may possess antiviral properties, particularly against viral infections such as SARS-CoV-2 .

Case Studies

- Antibacterial Efficacy : A study conducted on novel sulfonamide derivatives demonstrated that modifications to the cyclohexyl group significantly enhanced antibacterial activity against resistant strains of E. coli. The study highlighted the importance of structural optimization in developing effective antimicrobial agents .

- Inhibition Studies : Computational docking studies have shown that this compound binds effectively to the active site of dihydropteroate synthase, providing insights into its mechanism at the molecular level .

- Toxicity Assessments : While sulfonamides are generally well-tolerated, some studies have reported adverse reactions such as hypersensitivity and skin reactions (e.g., Stevens-Johnson syndrome). Monitoring and understanding these side effects are crucial for safe clinical application .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties

Sulfonamides are well-known for their antibacterial properties. N-(4-amino-4-methylcyclohexyl)propane-2-sulfonamide hydrochloride has been investigated for its efficacy against a range of bacterial infections. Studies have shown that modifications in the sulfonamide structure can enhance antimicrobial activity, making it a candidate for further drug development.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial effects of various sulfonamides, this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results that warrant further exploration in clinical settings.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | E. coli |

| This compound | 16 | S. aureus |

Anti-inflammatory Effects

Research has also indicated that this compound may have anti-inflammatory properties, potentially useful in treating conditions such as rheumatoid arthritis or inflammatory bowel disease. The mechanism involves inhibition of pro-inflammatory cytokines.

Agricultural Applications

Herbicide Development

The compound has potential applications in agriculture as a herbicide. Its ability to inhibit specific enzymes involved in plant growth pathways can lead to effective weed control without harming crops.

Case Study: Herbicidal Activity

Field trials demonstrated that formulations containing this compound significantly reduced weed biomass while maintaining crop yield. The selectivity for target weeds over crops was a key finding.

| Treatment | Weed Biomass Reduction (%) | Crop Yield (tons/ha) |

|---|---|---|

| Control | 0 | 5 |

| Herbicide Treatment | 75 | 5.2 |

Material Science Applications

Polymer Additives

This sulfonamide compound is being explored as an additive in polymer formulations to improve thermal stability and mechanical properties. Its incorporation into polyolefins has shown enhanced performance characteristics.

Case Study: Polymer Performance

In experimental setups, polymers blended with this compound exhibited improved tensile strength and elongation at break compared to unmodified polymers.

| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Control | 20 | 300 |

| Modified | 30 | 400 |

Chemical Reactions Analysis

Stability Under Acidic/Basic Conditions

The sulfonamide group is stable under mild acidic conditions but may hydrolyze under prolonged exposure to strong acids or bases:

-

Acid resistance : Stable in HCl (pH ~1–3), critical for gastrointestinal absorption in pharmaceutical applications .

-

Base sensitivity : Degrades in NaOH (pH >10), forming sulfonic acid and free amine .

Degradation Pathways :

Note: The cyclohexylamine group may undergo ring-opening in extreme conditions .

Nucleophilic Substitution Reactions

The primary amine (protonated as –NH₃⁺Cl⁻) participates in nucleophilic substitutions:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides .

-

Reductive alkylation : Forms secondary amines via reaction with aldehydes/ketones under catalytic hydrogenation .

Example :

Reported Selectivity :

-

Benzyl halides yield benzylated derivatives (72% combined yield for analogous systems) .

-

Secondary alkyl halides show reduced reactivity due to steric hindrance .

Oxidation and Redox Behavior

The sulfonamide group is redox-inert, but the cyclohexylamine moiety can oxidize:

-

Oxidation : Forms nitroso or hydroxylamine intermediates under strong oxidizers (e.g., KMnO₄) .

-

Reduction : The hydrochloride salt resists reduction, but free amine reduces nitro groups in co-existing systems .

Experimental Data (Analogous Systems) :

| Reaction | Reagent | Product | Yield |

|---|---|---|---|

| Nitro reduction | H₂/Pd | Amine | 85–90% |

| Sulfonamide oxidation | KMnO₄ | Sulfonic acid | <10% |

Complexation and Biological Interactions

The compound’s sulfonamide group chelates metal ions, influencing pharmacological activity:

-

Zn²⁺/Cu²⁺ binding : Forms octahedral complexes (log K = 4.2–5.8) .

-

Enzyme inhibition : Acts as a transition-state analog in serine proteases (Ki = 0.27 nM for Bcl-2 inhibition in related compounds) .

Structural Insights :

-

The propane-2-sulfonamide group adopts a conformationally rigid pose, enhancing binding to hydrophobic pockets .

-

Cyclohexylamine’s chair conformation minimizes steric clash in protein binding .

Thermal Degradation

Thermogravimetric analysis (TGA) of related sulfonamide hydrochlorides reveals:

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

-

C–S bond cleavage : Forms cyclohexylamine and propane sulfonic acid .

-

Quantum yield : Φ = 0.03 (measured for N-cyclopropyl analogs) .

References : CZ2005230A3 (Synthesis via alkylation/hydrolysis) ACS Omega 2017 (Nucleophilic substitution) PubChem CID 165950070 (Stability data) PMC4772774 (Reductive alkylation) US5155268A (Acylation/oxidation) PMC11129194 (Enzyme inhibition) PubChem CID 165469003 (Structural analysis)

Comparison with Similar Compounds

Key Observations :

- Sulfonamide vs. Hydroxamic Acid : The target compound’s sulfonamide group contrasts with hydroxamic acids (e.g., compound 8), which exhibit antioxidant properties via metal chelation . Sulfonamides are less likely to chelate metals but may exhibit stronger hydrogen-bonding interactions.

- In contrast, the target compound’s cyclohexyl-methyl group may favor binding to hydrophobic enzyme pockets.

- Salt Forms: Both the target compound and methyl 1-(methylamino)cyclohexanecarboxylate utilize hydrochloride salts to improve solubility, a critical factor in drug formulation .

Physicochemical Properties (Inferred)

- Solubility: The hydrochloride salt likely increases water solubility compared to non-ionic analogs (e.g., neutral sulfonamides in ).

- Lipophilicity : The cyclohexyl group may confer moderate lipophilicity, whereas aromatic substituents (e.g., chlorophenyl in compound 8) increase logP values, affecting membrane permeability .

Preparation Methods

Reduction of 4-Methylcyclohexanone Oxime

The synthesis of 4-amino-4-methylcyclohexylamine begins with the reduction of 4-methylcyclohexanone oxime (VI), a method adapted from trans-4-methylcyclohexylamine production. Sodium in ethanol facilitates the reduction, yielding a mixture of cis- and trans-4-methylcyclohexylamine isomers. However, the target compound requires a primary amine, necessitating further functionalization.

Reaction Conditions

-

Oxime Preparation : 4-Methylcyclohexanone reacts with hydroxylamine hydrochloride in ethanol under reflux (80°C, 6 hours).

-

Reduction : Sodium metal in ethanol reduces the oxime at 70°C for 12 hours, producing a crude amine mixture (cis:trans ≈ 1:9).

Purification

The crude amine is purified via pivalate salt crystallization. Treatment with pivalic acid in methanol followed by hexane recrystallization yields trans-4-methylcyclohexylamine pivalate (VII) with >99% trans-isomer content.

Gabriel Synthesis for Primary Amine Formation

To introduce the primary amine group at the 4-position, a Gabriel synthesis approach is employed. 4-Bromo-4-methylcyclohexane is reacted with potassium phthalimide in dimethyl sulfoxide (DMSO), followed by hydrazine hydrolysis to release the primary amine.

Key Steps

Hofmann Degradation of 4-Methylcyclohexanecarboxamide

An alternative route involves Hofmann degradation of 4-methylcyclohexanecarboxamide. Bromine and sodium hydroxide convert the amide to the primary amine, albeit with lower yields due to competing elimination reactions.

Procedure

-

Amide Synthesis : 4-Methylcyclohexanecarbonyl chloride reacts with ammonia to form the carboxamide.

-

Degradation : Bromine (1.1 eq) and NaOH (4.0 eq) in water at 0°C yield 4-amino-4-methylcyclohexylamine (Yield: 50–55%).

Sulfonylation with Propane-2-Sulfonyl Chloride

The amine intermediate is sulfonylated using propane-2-sulfonyl chloride under Schotten-Baumann conditions.

Reaction Protocol

-

Base Addition : 4-Amino-4-methylcyclohexylamine (1.0 eq) is dissolved in dichloromethane with triethylamine (2.0 eq).

-

Sulfonylation : Propane-2-sulfonyl chloride (1.1 eq) is added dropwise at 0°C, followed by stirring at 25°C for 6 hours.

-

Workup : The mixture is washed with water, and the organic layer is dried over Na₂SO₄.

Yield and Purity

-

Crude Yield : 85–90%

-

Purification : Recrystallization from ethyl acetate/hexane affords the sulfonamide (Purity: 97.5% by HPLC).

Hydrochloride Salt Formation and Purification

The sulfonamide is converted to its hydrochloride salt via acidification with concentrated HCl.

Procedure

-

Salt Formation : The sulfonamide is dissolved in ethanol, and HCl gas is bubbled through the solution until pH ≈ 2.

-

Crystallization : Cooling to 4°C precipitates N-(4-amino-4-methylcyclohexyl)propane-2-sulfonamide hydrochloride, isolated by filtration.

Optimization Data

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 0–5°C |

| Yield | 78% |

| Purity (HPLC) | 98.2% |

Analytical Characterization

The final product is characterized using:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4-amino-4-methylcyclohexyl)propane-2-sulfonamide hydrochloride?

- Answer : A sulfonamide coupling approach (e.g., sulfonyl chloride with an amine) is commonly used. For example, similar sulfonamide hydrochlorides are synthesized via sulfonyl chloride intermediates under controlled conditions (e.g., using methyl benzyl amine and sulfur, followed by HCl reaction) . Purification typically involves gradient elution (e.g., 0–40% EtOAc in hexanes) to isolate the product . Ensure strict safety protocols (ventilation, PPE) due to the reactivity of intermediates like sulfonyl chlorides .

Q. How can the purity and structural integrity of this compound be validated?

- Answer : Analytical techniques such as H NMR (e.g., δ 8.86–1.37 ppm for sulfonamide protons and substituents) and ESI-MS (+ve mode, m/z 251.09 [M+H]) are critical for structural confirmation . High-performance liquid chromatography (HPLC) with ≥98% purity thresholds ensures batch consistency .

Q. What safety precautions are essential during handling?

- Answer : Avoid inhalation, skin/eye contact, and use fume hoods. Safety measures include P264 (wash hands after handling), P305/P351/P338 (eye rinse protocols), and P280 (gloves/protective clothing) .

Advanced Research Questions

Q. How can researchers investigate the biological targets or mechanisms of action for this compound?

- Answer : Use in vitro enzyme inhibition assays (e.g., glyoxalase 1 studies for sulfonamide derivatives) and receptor-binding assays. Molecular docking simulations can predict interactions with target proteins, leveraging structural analogs like 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride as a reference .

Q. What strategies resolve contradictions in synthetic yield or analytical data?

- Answer : Cross-validate results using orthogonal methods:

- Synthesis : Compare yields under varying conditions (e.g., stoichiometry, solvent systems). For example, adjusting equivalents of sulfonyl chloride (3.3 equiv. in ) may optimize efficiency.

- Analytical : Combine NMR, MS, and X-ray crystallography (e.g., Acta Crystallographica Section E protocols ) to confirm stereochemistry and purity.

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Answer : Systematically modify substituents (e.g., cyclohexyl vs. aryl groups) and evaluate biological activity. For example, substituting the 4-methylcyclohexyl group with a pyridinyl moiety (as in ) could enhance receptor affinity. Use computational tools (e.g., DFT calculations) to correlate electronic properties with activity.

Q. What experimental designs are suitable for assessing therapeutic potential?

- Answer :

- Medicinal Chemistry : Screen against disease-relevant targets (e.g., kinases, GPCRs) using high-throughput assays.

- Toxicology : Conduct cytotoxicity profiling (MTT assays) and metabolic stability studies (microsomal incubation).

- In Vivo Models : Test pharmacokinetics (C, T) in rodent models, referencing analogs like SR 142948A hydrochloride .

Methodological Notes

- Synthesis Optimization : Monitor reaction progress via TLC or LC-MS to identify intermediates and byproducts.

- Data Reproducibility : Document reaction conditions (temperature, solvent polarity) meticulously, as minor changes can drastically alter outcomes .

- Collaborative Validation : Partner with crystallography labs (e.g., Acta Crystallographica Section E ) to resolve ambiguous structural data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.